2-Cyclohexene-1-propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohex-2-en-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h2,5,9-10H,1,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULXKJHFQFLJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496252 | |
| Record name | 3-(Cyclohex-2-en-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15745-87-6 | |
| Record name | 3-(Cyclohex-2-en-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Cyclohexene 1 Propanol and Its Analogues
Classical Organic Synthesis Routes to Cyclohexene-Substituted Propanols
Classical organic synthesis provides a foundational framework for the construction of cyclohexene-substituted propanols. These methods, while sometimes lacking the precision of more modern techniques, are robust and often serve as the basis for more complex synthetic strategies.
Strategies for the Formation of the Cyclohexene (B86901) Ring with Propyl Alcohol Side Chains
The construction of the 2-cyclohexene-1-propanol scaffold can be approached through several convergent strategies that build the cyclohexene ring while incorporating the propyl alcohol side chain. One common approach involves the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. For instance, a substituted 1,3-butadiene (B125203) can react with an appropriate dienophile that already contains a protected three-carbon chain. Subsequent functional group manipulations can then reveal the propanol (B110389) side chain.
Another strategy involves ring-closing metathesis (RCM) of a diene precursor that has the desired propyl alcohol moiety. This method offers a high degree of flexibility in the placement of substituents on the cyclohexene ring. Furthermore, intramolecular aldol (B89426) condensation reactions of appropriately substituted diketones can be employed to form a cyclohexenone intermediate, which can then be further functionalized to introduce the propanol side chain.
Dehydration-Based Syntheses of Cyclohexene Derivatives
The dehydration of alcohols is a classic and widely used method for the synthesis of alkenes, including cyclohexene derivatives. umass.eduathabascau.casserc.org.uklibretexts.org This approach typically involves the acid-catalyzed elimination of a water molecule from a cyclohexanol (B46403) precursor. In the context of synthesizing this compound, a suitable starting material would be a cyclohexane-1,2-diol derivative where one of the hydroxyl groups is part of the propanol side chain.
The reaction is generally carried out in the presence of a strong acid catalyst such as phosphoric acid or sulfuric acid. umass.eduumass.edustudy.com The mechanism proceeds through the protonation of a hydroxyl group, followed by the loss of water to form a carbocation intermediate. athabascau.ca A subsequent deprotonation from an adjacent carbon atom leads to the formation of the double bond within the cyclohexene ring. The regioselectivity of the dehydration is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. athabascau.ca
| Reaction | Reagents | Key Features |
| Dehydration of a substituted cyclohexanol | 85% Phosphoric Acid, Heat | Acid-catalyzed E1 elimination. athabascau.ca |
| Dehydration using POCl₃ | Phosphorus oxychloride, Pyridine | Proceeds via an E2 mechanism. athabascau.ca |
It is crucial to control the reaction conditions to avoid side reactions, such as the formation of isomeric alkenes or ether byproducts. libretexts.org Purification of the final product is often achieved through distillation. athabascau.ca
Reductive Approaches for Unsaturated Alcohol Formation
Reductive methods provide another important avenue for the synthesis of unsaturated alcohols like this compound. A common strategy involves the selective reduction of an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the corresponding precursor would be 2-cyclohexene-1-propanal or a related ketone.
The choice of reducing agent is critical to achieving the desired chemoselectivity, specifically the 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes and ketones to alcohols. youtube.comlibretexts.org While LiAlH₄ is a more powerful reducing agent, NaBH₄ is often preferred for its milder nature and greater functional group tolerance. libretexts.org
Catalytic transfer hydrogenation is another effective method, often employing a hydrogen donor like 2-propanol in the presence of a transition metal catalyst. organic-chemistry.org This approach can offer high selectivity for the reduction of the carbonyl group.
| Reducing Agent | Substrate | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols | Reduces carbonyls, generally preserves C=C bonds. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols | Powerful reducing agent, can sometimes reduce C=C bonds. youtube.comlibretexts.org |
| Catalytic Hydrogenation (e.g., with Pd/C) | α,β-unsaturated carbonyls | Saturated alcohols | Typically reduces both C=C and C=O bonds. organic-chemistry.org |
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
The development of stereoselective and asymmetric methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. These approaches are crucial for accessing enantiomerically pure forms of this compound derivatives, which are often required for biological applications.
Enantioselective Catalysis in the Construction of Chiral Centers
Enantioselective catalysis enables the synthesis of a specific enantiomer of a chiral product from an achiral or racemic starting material. ddugu.ac.in This is typically achieved using a chiral catalyst that creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.
Several strategies can be employed for the enantioselective synthesis of this compound derivatives. One approach is the asymmetric reduction of a prochiral ketone precursor, such as a 2-cyclohexen-1-yl ethyl ketone. This can be accomplished using chiral reducing agents or a combination of a reducing agent and a chiral catalyst, such as a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) or a transition metal complex with chiral ligands.
Asymmetric allylic alkylation reactions can also be utilized to introduce the propanol side chain enantioselectively onto a cyclohexene scaffold. Furthermore, enzyme-catalyzed reactions, such as lipase-catalyzed kinetic resolution of a racemic this compound, can be employed to separate the enantiomers.
Recent advancements in photoredox catalysis have also opened new avenues for enantioselective synthesis, allowing for the construction of chiral cyclic compounds under mild conditions. nih.gov
| Method | Catalyst/Reagent | Key Feature | Enantiomeric Excess (ee) |
| Asymmetric Hydrosilylation | Chiral catalyst (e.g., with pybox ligand) | Reduction of 2-cyclohexen-1-one (B156087). researchgate.net | Up to 26% |
| Enantioselective Deprotonation | Chiral lithium amides | Deprotonation of cyclohexene oxide. researchgate.net | Up to 95% |
| Biocatalytic Desymmetrization | Ene-reductases (e.g., OPR3, YqjM) | Hydrogenation of prochiral dienones. nih.gov | Up to >99% |
Diastereoselective Transformations Leading to Cyclohexene Propanol Scaffolds
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. ddugu.ac.in When synthesizing derivatives of this compound that contain additional chiral centers, diastereoselective reactions are essential for obtaining the desired stereoisomer.
One common strategy is to use a chiral substrate that directs the stereochemical outcome of a subsequent reaction. For example, an enantiomerically pure cyclohexenol (B1201834) derivative can undergo a diastereoselective Claisen rearrangement to introduce the propanol side chain with a specific relative stereochemistry.
Substrate-controlled diastereoselective reductions of cyclic ketones with existing stereocenters can also be employed. The steric hindrance and electronic properties of the substituents on the ring can direct the approach of the reducing agent to one face of the carbonyl group, leading to the preferential formation of one diastereomer.
Furthermore, diastereoselective cyclopropanation of a chiral allylic alcohol derived from a cyclohexene precursor can be used to construct complex polycyclic scaffolds with high stereocontrol. unl.pt
| Reaction Type | Substrate | Key Principle |
| Directed Cyclopropanation | Chiral allylic alcohol | Hydroxyl group directs the Simmons-Smith reagent. unl.pt |
| Sharpless Asymmetric Dihydroxylation | Functionalized cyclohexene | Creates a mixture of diastereomeric diols. mdpi.com |
| Diels-Alder Reaction | Chiral dienophile | Facial selectivity leads to a specific diastereomer. nih.gov |
Chiral Auxiliary-Mediated Approaches for Asymmetric Induction
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries represent a powerful and well-established strategy to control the stereochemical outcome of a chemical reaction. wikipedia.org This methodology involves the temporary incorporation of a stereogenic group into a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary is cleaved from the molecule and can often be recovered for reuse.
Several classes of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. These were pioneered by researchers like Elias James Corey with 8-phenylmenthol and Barry Trost with mandelic acid. wikipedia.org Other notable examples include oxazolidinones, popularized by David A. Evans, for stereoselective aldol reactions, and Oppolzer's camphorsultam. wikipedia.org For instance, trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell, has been effectively used as a chiral auxiliary in ene reactions to create chiral cyclic structures. wikipedia.org
In the context of cyclohexene derivatives, chiral auxiliaries can be employed to control the stereochemistry of reactions that form the ring or functionalize it. A relevant example is the asymmetric synthesis of cyclohexene nucleoside analogues, where an enantiospecific Diels-Alder reaction is utilized. figshare.comnih.gov The reaction between a diene and (+)-5-(d-mentyloxy)-2(5H)-furanone, which contains a menthol-derived chiral auxiliary, proceeds with high stereocontrol to yield the desired cycloadduct isomer. figshare.comnih.gov This approach effectively translates the chirality of the auxiliary to the newly formed cyclohexene ring. While this example leads to a nucleoside analogue, the principle is directly applicable to the asymmetric synthesis of other substituted cyclohexenes, including precursors to this compound. The auxiliary guides the facial selectivity of the cycloaddition, ensuring the formation of a specific enantiomer.
The selection of the chiral auxiliary is critical and depends on the specific reaction being performed. The ideal auxiliary should be readily available in enantiomerically pure form, efficiently induce high stereoselectivity, and be easily removed under mild conditions without racemization of the product.
| Chiral Auxiliary | Type of Reaction Controlled | Key Feature |
| Oxazolidinones (Evans) | Aldol Reactions, Alkylations | Forms a rigid chelated transition state, directing alkylation. |
| Camphorsultam (Oppolzer) | Diels-Alder, Conjugate Additions, Alkylations | Steric hindrance effectively shields one face of the molecule. |
| trans-2-Phenylcyclohexanol (Whitesell) | Ene Reactions | Controls the stereochemistry in pericyclic reactions. |
| (+)-5-(d-mentyloxy)-2(5H)-furanone | Diels-Alder Reactions | Directs facial selectivity in cycloaddition reactions. figshare.comnih.gov |
Chemoenzymatic and Biocatalytic Pathways to this compound Structures
Biocatalysis has emerged as a highly valuable and sustainable tool in organic synthesis, offering mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. nih.govastrazeneca.com Enzymes, as natural catalysts, can perform highly specific transformations, making them ideal for the synthesis of complex chiral molecules like this compound and its analogues. astrazeneca.com Chemoenzymatic approaches, which combine enzymatic steps with conventional chemical reactions, leverage the strengths of both methodologies to create efficient and novel synthetic routes. nih.gov
Enzyme-Catalyzed Hydrolysis and Reductions for Alcohol Formation
The formation of the chiral propanol moiety is a critical step in the synthesis of this compound. Enzymes, particularly hydrolases and oxidoreductases, are exceptionally well-suited for this purpose, offering high levels of enantioselectivity. nih.govrsc.org
Two primary enzymatic strategies are employed for producing enantiopure alcohols:
Kinetic Resolution of Racemic Alcohols: This method uses a racemic mixture of the alcohol as the starting material. Hydrolases, most commonly lipases, are used to selectively acylate or hydrolyze one enantiomer at a much higher rate than the other. mdpi.comencyclopedia.pub For example, the lipase (B570770) from Candida antarctica (CAL-B) is widely used to catalyze the acylation of a racemic alcohol, preferentially converting one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the unreacted enantiomer (e.g., the S-enantiomer) in high enantiomeric excess. unipd.it This technique has been specifically applied to the synthesis of (R)-2-cyclohexen-1-ol through lipase-catalyzed enantioselective transesterification, demonstrating its utility for creating chiral cyclohexene alcohol structures. researchgate.net
Asymmetric Reduction of Prochiral Ketones: This is often a more efficient approach as it can theoretically convert 100% of the starting material into a single enantiomeric product. Ketoreductases (KREDs), a class of oxidoreductases, catalyze the reduction of a prochiral ketone to a chiral secondary alcohol with high stereoselectivity. rsc.orgencyclopedia.pub These reactions require a stoichiometric amount of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated analogue (NADPH). rsc.org To make the process economically viable, cofactor regeneration systems are employed, often using a sacrificial alcohol like isopropanol (B130326), which is oxidized by the same enzyme or a coupled dehydrogenase to regenerate the required cofactor. nih.gov
| Enzyme Class | Reaction Type | Substrate Example | Product Feature |
| Lipase (e.g., CAL-B) | Kinetic Resolution (Acylation/Hydrolysis) | Racemic this compound | Enantiomerically enriched alcohol and ester. mdpi.comunipd.it |
| Ketoreductase (KRED) | Asymmetric Reduction | 1-(2-Cyclohexen-1-yl)propan-1-one | Enantiomerically pure (R)- or (S)-2-cyclohexene-1-propanol. nih.govrsc.org |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction / Oxidation | Prochiral ketones / Racemic alcohols | Chiral secondary alcohols. nih.gov |
Microbial Transformations in Cyclohexene Chemistry
Whole-cell biotransformations utilize the entire metabolic machinery of microorganisms (such as bacteria, yeast, and fungi) to carry out chemical reactions. eolss.net This approach is advantageous as it avoids the need for enzyme purification and can facilitate cofactor regeneration in situ. eolss.net Microorganisms are adept at performing a wide range of reactions, including hydroxylations, oxidations, and reductions, often with high regio- and stereospecificity that would be challenging to achieve through conventional chemistry. nih.govnih.gov
In the context of cyclohexene chemistry, microbial transformations are particularly useful for introducing hydroxyl groups onto the ring structure. Many monoterpenes and sesquiterpenes, which are naturally abundant and contain cyclohexene rings, serve as excellent substrates for biotransformation. nih.gov For instance, microorganisms like Corynespora cassiicola and Diplodia gossypina can transform terpenes such as limonene (B3431351) and α-terpinene into the corresponding 1,2-trans-diols with high stereospecificity. nih.gov Similarly, fungi like Aspergillus niger and Rhizopus nigricans have been used to transform sesquiterpene lactones into various hydroxylated derivatives, effectively acting as "biological shelf reagents" for functionalization. nih.govelectronicsandbooks.com
These microbial systems can serve as models for mammalian metabolism and can be used to generate novel, functionalized cyclohexene structures that can be further elaborated into complex analogues of this compound. nih.gov
| Microorganism | Substrate Class | Transformation Type | Product Example |
| Corynespora cassiicola | Monoterpenes (e.g., Limonene) | Dihydroxylation | 1,2-trans-diols. nih.gov |
| Aspergillus niger | Sesquiterpene Lactones | Hydroxylation, Reduction | Hydroxylated metabolites. nih.gov |
| Rhizopus nigricans | Sesquiterpene Lactones | Hydroxylation, Oxidation | Functionalized eudesmanolides. electronicsandbooks.com |
| Gibberella cyanea | Monoterpenes (e.g., Limonene) | Dihydroxylation | p-menth-8-en-1,2-diol. nih.gov |
Multi-Enzyme Cascade Processes for Complex this compound Syntheses
Multi-enzyme cascades, also known as one-pot biocatalytic processes, represent a highly efficient strategy for organic synthesis. researchgate.netsciepublish.com In these systems, multiple enzymes are combined in a single reaction vessel to perform a sequence of transformations, converting a simple starting material into a complex product without the need to isolate intermediates. sciepublish.com This approach reduces waste, minimizes processing steps, and can overcome issues of substrate or product inhibition by keeping the concentration of intermediates low. sciepublish.com
The design of a successful multi-enzyme cascade requires careful selection of enzymes that are compatible with each other in terms of optimal pH, temperature, and solvent conditions. Often, protein engineering is employed to improve enzyme stability and performance under process conditions. sciepublish.com A critical aspect of many cascades, especially those involving redox reactions, is the implementation of an efficient cofactor regeneration system. sciepublish.com
A powerful example of a chemo-enzymatic cascade is the synthesis of cyclohexene from bio-based oleic acid. nih.gov This process combines multiple engineered E. coli strains containing different enzymes with a chemical ruthenium catalyst for the final ring-closing metathesis step. The enzymatic steps convert the fatty acid into a diacid, which is then decarboxylated to form a diolefin, and the chemical catalyst cyclizes this intermediate to cyclohexene, all within a single pot. nih.gov Such a strategy could be envisioned for the synthesis of this compound, where a cascade could first construct the functionalized cyclohexene ring from an acyclic precursor, followed by enzymatic steps to install and stereoselectively reduce a ketone on the propanol side chain.
| Cascade Type | Key Enzymes / Catalysts | Starting Material | Final Product |
| Chemo-enzymatic | Hydratase, Oxidase, Decarboxylase, Ru-catalyst | Oleic Acid | Cyclohexene. nih.gov |
| Redox Cascade | Alcohol Dehydrogenase, Amine Dehydrogenase | Alcohol | Chiral Amine. nih.gov |
| Oxidation/Ligation | Alcohol Oxidase, Benzaldehyde Lyase | Benzyl Alcohol | Chiral Benzoin. nih.gov |
One-Pot and Cascade Reactions in this compound Synthesis
Tandem Reaction Sequences for Efficient Formation of the Propanol Moiety
The construction of the functionalized C3-propanol side chain on a cyclohexene core can be streamlined using tandem reaction sequences. These sequences are designed so that the product of one reaction is the direct substrate for the next, all under the same reaction conditions. bham.ac.uk
A classic example of a tandem sequence that builds carbon-carbon bonds and introduces functionality is the Michael-Aldol reaction. bham.ac.uk In the context of this compound synthesis, one could envision a scenario where a cyclohexenone derivative undergoes a Michael addition with a three-carbon nucleophile. The resulting enolate intermediate could then be trapped intramolecularly or intermolecularly in an Aldol reaction to build a more complex framework, which upon subsequent reduction would yield a substituted cyclohexene propanol derivative.
Organocatalysis has proven particularly effective for initiating cascade reactions. For instance, diphenyl prolinol silyl (B83357) ether catalysts have been used to initiate Michael-Michael cascade reactions that generate highly functionalized cyclohexene rings with multiple chiral centers in a single step from achiral starting materials. nih.gov These reactions proceed with high yield and stereoselectivity, demonstrating the power of cascades to build the core structure.
Another relevant strategy involves catalyst-free tandem reactions in environmentally benign solvents like water. nih.gov Sequences involving a Knoevenagel condensation followed by a Michael addition have been used to synthesize complex precursors for biofuels containing cyclohexane (B81311) rings. nih.gov While these examples may not directly form the propanol side chain, they illustrate the principle of using sequential, compatible reactions to efficiently build up the desired molecular scaffold in a single pot. The development of a tandem sequence specifically for attaching and functionalizing the propanol moiety onto a cyclohexene ring remains a key area for synthetic innovation.
Green Chemistry Approaches and Catalyst-Free Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce the environmental impact of chemical processes. This includes the use of greener solvents, the development of catalyst-free reactions, and the utilization of renewable starting materials. While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles and related examples can be extrapolated.
One key area of green chemistry is the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. The Pfizer solvent selection guide, for example, categorizes solvents based on their environmental, health, and safety impacts, encouraging the use of "greener" alternatives. For reactions involving cyclohexene derivatives, the choice of solvent can significantly influence the "greenness" of the process.
Catalyst-free protocols are another important aspect of green chemistry, as they eliminate the need for potentially toxic and expensive metal catalysts. While many syntheses of cyclohexene derivatives rely on catalysts, exploring catalyst-free alternatives is an active area of research. For instance, thermal cycloaddition reactions, such as the Diels-Alder reaction, can sometimes be performed without a catalyst, relying on heat to drive the reaction.
The oxidation of cyclohexene to produce derivatives like 2-cyclohexen-1-ol (B1581600) is a common transformation. Green approaches to this reaction focus on using clean oxidants like hydrogen peroxide, which produces water as the only byproduct. nankai.edu.cn For example, Ti-Beta zeolites have been shown to be highly active and selective catalysts for the epoxidation of unsaturated ketones like 2-cyclohexen-1-one using hydrogen peroxide. nankai.edu.cn While this example involves a catalyst, the use of a recyclable solid catalyst and a green oxidant aligns with the principles of green chemistry.
The following table summarizes some green chemistry considerations applicable to the synthesis of this compound and its analogues:
| Green Chemistry Principle | Application in Synthesis of this compound Analogues |
| Use of Greener Solvents | Replacing hazardous solvents with water, supercritical fluids, or bio-based solvents. |
| Use of Renewable Feedstocks | Exploring synthetic routes that start from biomass-derived materials. |
| Catalysis | Employing reusable solid catalysts (e.g., zeolites) to minimize waste. nankai.edu.cn |
| Atom Economy | Designing reactions, such as cycloadditions, that incorporate all atoms from the reactants into the final product. |
| Use of Safer Chemicals | Utilizing less toxic reagents and avoiding hazardous intermediates. |
Further research into catalyst-free protocols for key bond-forming reactions in the synthesis of this compound, such as C-C bond formation and functional group interconversions, will be crucial for developing more sustainable synthetic routes.
Retrosynthetic Analysis for this compound Targets
Retrosynthetic analysis is a powerful strategy used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. deanfrancispress.comamazonaws.com This process involves "disconnections" of chemical bonds, which correspond to the reverse of known chemical reactions.
For a target molecule like this compound, several disconnection strategies can be applied, focusing on the key functional groups: the alkene, the alcohol, and the cyclohexene ring.
A primary disconnection strategy for cyclic structures containing a double bond, such as a cyclohexene, is the Diels-Alder reaction . lkouniv.ac.inyoutube.com This is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. lkouniv.ac.in Disconnecting the cyclohexene ring of this compound via a retro-Diels-Alder reaction would reveal a diene and a dienophile as the precursor synthons.
Another key disconnection involves the alcohol functional group. Alcohols can often be disconnected at the C-C bond adjacent to the hydroxyl-bearing carbon. scitepress.org This leads to a carbonyl compound and a Grignard reagent or a similar nucleophilic species as the synthetic equivalents. amazonaws.comyoutube.com For this compound, disconnecting the bond between the cyclohexene ring and the propanol side chain is a logical step. This would lead to a cyclohexenyl-based electrophile and a propanol-derived nucleophile, or vice versa.
Functional Group Interconversion (FGI) is another important tool in retrosynthesis. lkouniv.ac.in This involves converting one functional group into another to facilitate a desired disconnection. For instance, the alcohol in this compound could be retrosynthetically converted to a ketone or an aldehyde, which could then be disconnected via an aldol or Wittig-type reaction. youtube.com
The following table outlines potential disconnection strategies for this compound:
| Disconnection Strategy | Bond(s) Disconnected | Precursor Synthons | Corresponding Forward Reaction |
| Retro-Diels-Alder | C-C bonds within the cyclohexene ring | A conjugated diene and a substituted alkene (dienophile) | Diels-Alder Reaction |
| C-C Disconnection (Alcohol) | C-C bond between the ring and the side chain | A cyclohexenyl electrophile and a propanol nucleophile | Grignard Reaction, Wittig Reaction, or Aldol Condensation |
| Functional Group Interconversion (FGI) followed by Disconnection | Varies depending on the interconversion | Varies | Varies |
Based on the disconnection strategies outlined above, we can identify key precursors and their corresponding synthetic equivalents for the synthesis of this compound.
Applying a retro-Diels-Alder disconnection to the cyclohexene ring suggests 1,3-butadiene as the diene and an appropriate C5 dienophile containing a protected alcohol or a precursor to the propanol side chain.
A C-C disconnection at the propanol side chain points to several potential precursors. If we consider a Grignard-type reaction, the key precursors would be a cyclohexenyl magnesium halide and propanal, or a propenyl magnesium halide and cyclohexanone (B45756) followed by rearrangement.
Alternatively, a Wittig reaction approach would involve a cyclohexenyl phosphonium (B103445) ylide and propanal, or a propenyl phosphonium ylide and cyclohexanone.
An aldol-type condensation, after an FGI of the alcohol to a carbonyl, could start from a cyclohexenyl methyl ketone and an appropriate C2 aldehyde.
The following table lists some of the key precursors and their synthetic equivalents for the synthesis of this compound.
| Precursor Synthon | Synthetic Equivalent |
| Cyclohexenyl cation | 3-Bromocyclohexene |
| Propanol anion | Propanal, Propyl Grignard reagent |
| 1,3-Butadiene | 1,3-Butadiene |
| Substituted dienophile | 5-Penten-1-ol derivatives |
| Cyclohexanone | Cyclohexanone |
| Propenyl anion | Propenyl lithium, Propenyl Grignard reagent |
By carefully selecting the disconnection strategy and the corresponding synthetic equivalents, a chemist can devise multiple synthetic routes to this compound, which can then be evaluated based on factors such as yield, cost of starting materials, and reaction conditions.
Theoretical and Computational Chemistry Studies of 2 Cyclohexene 1 Propanol
Quantum Chemical Investigations (Ab Initio and Density Functional Theory)
A foundational step in characterizing 2-Cyclohexene-1-propanol would involve rigorous quantum chemical calculations. These methods, including both ab initio and Density Functional Theory (DFT), are essential for understanding the molecule at an electronic level.
Electronic Structure Analysis and Bonding Characteristics
A detailed analysis of the electronic structure would reveal the distribution of electrons within the molecule, providing insights into its reactivity and intermolecular interactions. Key parameters that would be calculated include molecular orbital energies (HOMO-LUMO gap), atomic charges, and bond orders. This would help in understanding the nature of the covalent bonds and the influence of the hydroxyl and cyclohexene (B86901) moieties on each other.
Conformational Analysis and Stereochemical Preferences
The flexibility of the propanol (B110389) side chain and the cyclohexene ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be required to identify the stable isomers and the energy barriers between them. This would involve scanning the potential energy surface by systematically rotating the dihedral angles of the side chain and considering the different ring conformations of the cyclohexene group. The results would be crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.
Prediction of Spectroscopic Signatures (beyond basic identification)
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, theoretical calculations could provide predictions for its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Beyond simple peak positions, these calculations could help in assigning specific vibrational modes and chemical shifts to the different conformers, offering a deeper level of spectroscopic understanding.
Reaction Pathway and Transition State Analysis
Understanding the reactivity of this compound requires a detailed investigation of potential reaction pathways.
Computational Elucidation of Reaction Mechanisms
Theoretical calculations can be employed to map out the mechanisms of reactions involving this compound. This could include reactions such as oxidation of the alcohol, addition to the double bond, or esterification. By locating the transition state structures for each step of a proposed mechanism, a clearer picture of how the reaction proceeds can be obtained.
Energy Profiles and Rate Coefficient Determination
For each elucidated reaction mechanism, a detailed energy profile can be constructed, showing the relative energies of reactants, intermediates, transition states, and products. This information is critical for determining the feasibility of a reaction and predicting its kinetics. From the calculated energy barriers, it is possible to estimate reaction rate coefficients, providing a quantitative measure of reaction speed.
Solvent Effects on Reaction Dynamics
Solvents are known to significantly influence the kinetics and thermodynamics of chemical reactions by altering reaction rates, conversion, and product selectivity. rsc.org The choice of solvent can dictate the reaction pathway by stabilizing or destabilizing reactants, transition states, and products to different extents. Computational chemistry provides powerful tools to elucidate these complex solvent effects on the reaction dynamics of molecules like this compound.
Theoretical studies often employ a combination of quantum mechanics (QM) and solvation models to predict reaction outcomes. Solvents can influence reactivity in several ways: by participating directly in reaction steps, competing with reactants for catalyst interaction, or altering the relative stabilization of key states along the reaction coordinate. rsc.org For instance, in the aerobic oxidation of aldehydes, the polarity of the solvent plays a critical role in determining product distribution. frontiersin.org Protic solvents, which can form hydrogen bonds, may slow down certain reaction steps compared to aprotic solvents. frontiersin.org In the context of this compound, the hydroxyl group is capable of hydrogen bonding, suggesting that protic solvents could significantly impact its reactions by interacting with this functional group.
Computational models, such as those combining Density Functional Theory (DFT) with continuum solvation models (e.g., Polarizable Continuum Model, PCM), can calculate the energy barriers of reactions in different solvent environments. aip.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. By comparing the energy profiles of a reaction in various solvents, researchers can predict which solvent would favor a desired outcome. For example, studies on the oxidation of 2-ethylhexanal (B89479) have shown that hydrogen bonding between the reactant and a protic solvent can increase the C-H bond energy, thereby inhibiting the oxidation progress. frontiersin.org Similar computational analyses for this compound would be invaluable for optimizing reaction conditions for transformations such as oxidation or epoxidation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed insight into the dynamic behavior of systems at the atomic level, making it an essential tool for understanding the properties of this compound in various environments.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in solution is governed by its intermolecular interactions with solvent molecules and with other solute molecules. The primary interaction for this compound is hydrogen bonding, facilitated by its hydroxyl (-OH) group. mdpi.com MD simulations can explicitly model these interactions, providing a dynamic picture of the solvation shell around the molecule.
Computational studies on similar molecules, such as other alcohols, have provided a framework for understanding these interactions. Research on liquid ethanol, for example, has used a combination of spectroscopic methods and DFT to suggest that cyclic trimers and tetramers are dominant structures in non-polar solvents like cyclohexane (B81311). aip.org For this compound, MD simulations could reveal how the bulky cyclohexene ring sterically influences the formation of such hydrogen-bonded clusters.
Furthermore, MD simulations can quantify the strength and lifetime of hydrogen bonds and analyze the local structure of the solvent around the solute. mdpi.com This is crucial for understanding how different solvents might affect conformational preferences or the availability of the hydroxyl group for reaction. For example, simulations can show how water molecules arrange themselves around the hydrophobic cyclohexene ring and the hydrophilic propanol side chain, providing insights that are consistent with experimental data. mdpi.com
Adsorption Behavior on Catalytic Surfaces
The interaction of this compound with catalyst surfaces is a critical first step in many heterogeneous catalytic reactions. Understanding its adsorption behavior is key to designing effective catalysts. While direct computational studies on this compound are limited, extensive research on the adsorption of its core structure, cyclohexene, provides significant insights.
DFT calculations have been used to study the adsorption of cyclohexene on platinum surfaces, such as Pt(111). researchgate.net These studies have identified several stable adsorption modes, including di-sigma and pi-adsorption configurations, with the preferred mode being a boat di-sigma configuration. researchgate.net In this mode, two carbon atoms of the ring form sigma bonds with the platinum surface. The propanol side chain of this compound would introduce additional complexity. The hydroxyl group could interact with the metal surface, potentially influencing the orientation and stability of the adsorbed molecule and competing with the double bond for surface sites.
The table below, derived from DFT studies on cyclohexene, illustrates the different adsorption modes and their calculated energies on a Pt(111) surface, which serves as a model for understanding the adsorption of the cyclohexene moiety of this compound. researchgate.net
| Adsorption Mode | Description | Adsorption Energy (kJ/mol) |
| Boat di-sigma | C1 and C2 atoms bind to the surface in a boat-like conformation. | -81 |
| Twist di-sigma | A twisted conformation with C1 and C2 atoms binding to the surface. | -69 |
| Chair di-sigma | A chair-like conformation with C1 and C2 atoms binding to the surface. | -66 |
| Half-chair di-sigma | A half-chair conformation with C1 and C2 atoms binding to the surface. | -64 |
| Bridge di-pi | The double bond interacts with two Pt atoms in a bridge site. | -88 (for 1,4-cyclohexadiene) |
| Bridge di-sigma/pi | A combination of sigma and pi bonding. | -147 (for 1,3-cyclohexadiene) |
Data adapted from studies on cyclohexene and its isomers on Pt(111). The energies provide a reference for the potential interactions of the this compound ring.
Computational Catalyst Design and Optimization
Computational modeling has become an indispensable tool in the rational design of new and improved catalysts. rsc.org By simulating reaction mechanisms and predicting catalyst performance, these theoretical approaches can significantly accelerate the discovery process, moving beyond traditional trial-and-error methods. acs.org
Modeling Heterogeneous and Homogeneous Catalytic Systems
Computational methods, particularly DFT, are widely used to model catalytic reactions involving molecules like this compound in both heterogeneous and homogeneous systems. acs.org
In heterogeneous catalysis , modeling focuses on the interaction of the reactant with a solid catalyst surface. For reactions involving the cyclohexene ring, such as hydrogenation or oxidation, computational studies can map out the entire reaction pathway. For example, DFT and microkinetic modeling were used to design catalysts for the selective hydrogenation of benzene (B151609) to cyclohexene, identifying the binding energy of the reactant as a key predictor of selectivity. acs.org Similar approaches can be applied to reactions of this compound to understand how the propanol side chain affects adsorption energies and reaction barriers on different metal or metal oxide surfaces. Modeling can also help in understanding catalyst deactivation, for instance, by simulating the formation of coke on the surface. wisc.edu
In homogeneous catalysis , the catalyst and reactants are in the same phase, typically a liquid solution. Computational modeling can elucidate the structure of the active catalytic species and the detailed mechanism of the catalytic cycle. For transformations of the allylic alcohol group in this compound, such as asymmetric allylic alkylation, computational studies can explain the origin of stereoselectivity by analyzing the transition state structures of competing pathways. acs.org These models help in understanding ligand effects and rationally designing new ligands to improve catalyst activity and selectivity.
Enantioselective Catalyst Design
While this compound is achiral, it can be a substrate in reactions that create chiral centers, making the design of enantioselective catalysts highly relevant. The allylic alcohol moiety is a key functional group for such transformations. Computational chemistry plays a crucial role in designing chiral catalysts that can control the stereochemical outcome of these reactions. nih.gov
A prominent example is the palladium-catalyzed asymmetric allylic substitution, a powerful method for forming C-C, C-N, and C-O bonds. acs.orgnih.gov Computational studies are increasingly used to understand the intricate interactions between the substrate, the chiral ligand, and the metal center that govern enantioselectivity. acs.org By modeling the transition states for the formation of both enantiomers, researchers can predict the enantiomeric excess (% ee) and identify the structural features of the catalyst responsible for high selectivity.
For instance, in the enantioselective fluorination of allylic alcohols, computational analysis revealed that non-covalent interactions, such as lone pair-π interactions between the substrate and a boronic acid directing group, were key to reversing enantioselectivity with the same chiral catalyst. nih.gov Similarly, in the synthesis of chiral allylic alcohols via reductive coupling, the steric and electronic properties of the phosphine (B1218219) ligand on a nickel catalyst were identified as crucial for achieving high enantioselectivity. organic-chemistry.org These insights, derived from computational modeling, enable the de novo design of catalysts tailored for specific enantioselective transformations of substrates like this compound.
Derivatization, Functionalization, and Applications in Complex Molecule Synthesis
Role as Precursor in Natural Product Synthesis
The structural motifs present in 2-Cyclohexene-1-propanol are found in numerous natural products, making it a valuable starting material or key intermediate in their total synthesis. The cyclohexene (B86901) core can be elaborated into more complex ring systems, while the propanol (B110389) side chain offers a handle for introducing additional functionality or for cyclization reactions.
While direct incorporation of the complete this compound scaffold into complex bioactive molecules is not extensively documented in readily available literature, the synthesis of natural products often relies on building blocks with similar structural features. For instance, the preparation of optically active and highly functionalized carbocycles is a crucial aspect of natural product synthesis, and chiral cyclohexanes derived from readily available starting materials serve as versatile building blocks. elsevierpure.comnih.gov The synthesis of various natural products containing cyclohexane (B81311) units has been achieved using methodologies that could potentially be adapted to derivatives of this compound. elsevierpure.com
The overarching goal in natural product synthesis is the efficient construction of complex molecular architectures. nih.govnih.gov Synthetic strategies often involve the assembly of key fragments, and a molecule like this compound could, in principle, be modified to serve as such a fragment. The total synthesis of numerous bioactive natural products has been accomplished, showcasing the power of organic synthesis to create complex molecules from simpler precursors. nih.gov
Table 1: Examples of Natural Product Classes with Structural Motifs Related to this compound
| Natural Product Class | Relevant Structural Motif | Potential Synthetic Connection |
| Terpenoids | Cyclohexene or cyclohexane rings | Derivatization of the cyclohexene ring of this compound. |
| Alkaloids | Bicyclic or polycyclic nitrogen-containing systems | Utilization of the propanol side chain for the construction of nitrogenous rings. |
| Macrolides | Large lactone rings, often with embedded carbocyclic units | The cyclohexene unit could be incorporated into a larger macrocyclic structure. nih.gov |
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient strategies for the construction of complex polycyclic systems found in many natural products. Achieving a high degree of stereochemical control in these cascades is paramount for the successful synthesis of enantiomerically pure natural products.
While specific examples of cascade reactions originating from this compound are not prominently reported, the principles of stereoselective cascade cyclizations are well-established. For instance, intramolecular Tsuji-Trost cascade cyclizations of vicinal diacetates have been developed to produce fused vinylcyclopropanes with high diastereoselectivity and enantiospecificity. nih.gov Such strategies could potentially be applied to appropriately functionalized derivatives of this compound to generate complex polycyclic scaffolds with controlled stereochemistry.
The stereochemical outcome of these reactions is often dictated by the geometry of the starting material and the nature of the catalyst and reaction conditions. This allows for the synthesis of specific stereoisomers, which is critical for achieving the desired biological activity of the target natural product.
Building Block for Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional groups of this compound provide a basis for its use as a building block in the synthesis of various heterocyclic systems.
The synthesis of nitrogen-containing heterocycles is a major focus of organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. organic-chemistry.org While direct routes from this compound are not extensively detailed, its derivatives can be envisioned as precursors for various nitrogenous heterocycles. For example, the propanol side chain could be converted to an amine, which could then participate in intramolecular cyclization reactions with the cyclohexene ring or with other introduced functional groups to form alkaloids or other nitrogen-containing ring systems. nih.gov
General strategies for the synthesis of nitrogen heterocycles often involve the intramolecular cyclization of substrates containing both a nucleophilic nitrogen atom and an electrophilic site. clockss.org By modifying this compound to incorporate these features, it could serve as a precursor to various heterocyclic scaffolds.
Table 2: Potential Strategies for Nitrogenous Heterocycle Synthesis from this compound Derivatives
| Heterocycle Class | Synthetic Strategy | Required Derivatization of this compound |
| Indoles/Quinolines | Intramolecular cyclization of an aniline (B41778) derivative. clockss.org | Conversion of the propanol to an aniline moiety attached to the cyclohexene ring. |
| Piperidines/Azepanes | Intramolecular hydroamination or reductive amination. | Conversion of the propanol to an amino group at the terminus of the side chain. |
| Fused Bicyclic Alkaloids | Multi-step sequences involving cyclization and rearrangement reactions. nih.gov | Elaboration of both the ring and the side chain to install necessary functional groups. |
The hydroxyl group and the double bond in this compound are key features that can be exploited for the synthesis of oxygen-containing heterocycles. Intramolecular reactions such as etherification can lead to the formation of fused or spirocyclic ether systems. For instance, activation of the double bond followed by intramolecular attack of the hydroxyl group could lead to the formation of a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring fused to the cyclohexane core.
A related transformation is the synthesis of chromene derivatives. While not starting from this compound itself, 2-cyclohexen-1-one (B156087) can react with salicylaldehyde (B1680747) in the presence of a catalyst to form chromene structures. sphinxsai.comuobaghdad.edu.iq This highlights the potential of the C6-C3 framework in forming such oxygen-containing ring systems. The synthesis of 2H-chromenes is a significant area of research due to their presence in natural products and their biological activities. rsc.org
Table 3: Examples of Intramolecular Cyclization Reactions for Oxygen-Containing Heterocycles
| Reaction Type | Product Type | Conditions |
| Intramolecular Hydroalkoxylation | Fused or spirocyclic ethers | Acid or metal catalysis |
| Epoxidation followed by intramolecular cyclization | Hydroxylated cyclic ethers | Epoxidation of the double bond, followed by acid or base-catalyzed ring opening by the hydroxyl group. |
| Oxymercuration-Demercuration | Cyclic ethers | Treatment with a mercury(II) salt followed by reductive workup. |
Functionalization for Advanced Materials
The chemical reactivity of this compound also lends itself to applications in materials science. The hydroxyl and alkene functionalities can be used to incorporate this molecule into polymeric structures or to modify the surfaces of materials.
The double bond in the cyclohexene ring can participate in addition polymerization reactions, potentially leading to the formation of polymers with pendent propanol groups. youtube.commt.com These hydroxyl groups can then be further functionalized to tune the properties of the polymer, such as its hydrophilicity, cross-linking ability, or for the attachment of other molecules.
Alternatively, this compound can be used as a monomer in other types of polymerization reactions. For example, the hydroxyl group could be used to initiate ring-opening polymerization of cyclic esters or ethers, leading to graft copolymers. The specific properties of the resulting polymers would depend on the nature of the polymerization and any co-monomers used. scholars.direct
Table 4: Potential Polymerization Methods Involving this compound
| Polymerization Type | Role of this compound | Resulting Polymer Structure | Potential Applications |
| Addition Polymerization | Monomer | Poly(cyclohexene-propanol) | Functional coatings, hydrogels |
| Ring-Opening Polymerization | Initiator | Graft copolymers | Biomaterials, drug delivery systems |
| Condensation Polymerization | Monomer (after modification) | Polyesters, polyurethanes | Biodegradable plastics, elastomers |
Synthesis of Liquid Crystalline Derivatives
The incorporation of a cyclohexene moiety into the core of a molecule can significantly influence its mesomorphic properties, offering a route to novel liquid crystalline materials. While direct synthesis of liquid crystals from this compound is not extensively documented, its structure lends itself to the creation of both calamitic (rod-shaped) and potentially discotic (disc-shaped) liquid crystals through established synthetic methodologies.
Calamitic liquid crystals are characterized by their elongated molecular structures. The synthesis of such derivatives from this compound would typically involve the esterification or etherification of the primary alcohol with various mesogenic units. These units often consist of rigid aromatic rings and flexible alkyl chains. For instance, the hydroxyl group of this compound can be reacted with substituted benzoic acids or phenols to introduce a rigid core, while the cyclohexene ring itself can be further functionalized to extend the molecular length and enhance the aspect ratio, a key factor for achieving liquid crystallinity. The chirality of this compound can also be exploited to synthesize chiral nematic or smectic liquid crystals, which are of interest for their unique optical properties and applications in display technologies.
Discotic liquid crystals, on the other hand, are composed of a flat, disc-like core surrounded by flexible side chains. While less conventional, the cyclohexene ring of this compound could serve as a precursor to a more complex, planar core. Through a series of reactions, such as Diels-Alder cycloadditions followed by aromatization, the cyclohexene ring could be elaborated into a larger polycyclic aromatic system. Subsequent attachment of multiple propanol-derived side chains, further esterified with long-chain fatty acids, could lead to the formation of discotic mesogens. The self-assembly of these molecules into columnar structures is of significant interest for applications in organic electronics, such as one-dimensional charge transport materials.
The thermal behavior and mesophase characterization of such novel liquid crystalline derivatives would be investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The following table provides a hypothetical overview of potential liquid crystalline derivatives based on this compound and their expected mesophase behavior.
| Derivative Structure (Hypothetical) | Mesogen Type | Expected Mesophase(s) |
| Ester of this compound and 4-cyanobiphenyl-4'-carboxylic acid | Calamitic | Nematic, Smectic A |
| Ether of this compound and 4-alkoxyphenol | Calamitic | Nematic |
| Hexa-ester of a benzene (B151609) core derived from this compound | Discotic | Columnar |
Polymerizable Monomers and Building Blocks for Specialty Polymers
The bifunctionality of this compound makes it an attractive monomer for the synthesis of specialty polymers. Both the cyclohexene double bond and the hydroxyl group can participate in various polymerization reactions, leading to polymers with unique architectures and properties.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. The cyclohexene moiety of this compound can undergo ROMP in the presence of a suitable catalyst, such as a Grubbs' catalyst, to yield a polymer with a linear backbone containing repeating units with pendant propanol groups. This "functional" polymer can be further modified through reactions of the hydroxyl groups, allowing for the introduction of various functionalities along the polymer chain. This approach is particularly useful for the synthesis of graft copolymers, where side chains with different properties can be attached to the main polymer backbone. The resulting materials could find applications as compatibilizers, surface modifiers, or in drug delivery systems.
Radical Polymerization of the double bond in this compound is another potential route to novel polymers. While the radical polymerization of cyclohexene itself is not as facile as that of vinyl monomers, it can be achieved under specific conditions. The resulting poly(cyclohexene-alt-propanol) would possess a saturated cyclohexane ring in the backbone and a pendant propanol group. These polymers could exhibit interesting thermal and mechanical properties.
Polycondensation reactions utilizing the hydroxyl group of this compound offer a pathway to polyesters and polyethers. By reacting with dicarboxylic acids or their derivatives, polyesters with the cyclohexene moiety as a side group can be synthesized. These polymers may exhibit enhanced thermal stability and specific solubility characteristics. Similarly, polyethers can be prepared through the Williamson ether synthesis by reacting the alkoxide of this compound with dihalides.
The following table summarizes the potential polymerization methods for this compound and the resulting polymer types.
| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Applications |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclohexene double bond | Functional linear polymer with pendant propanol groups | Graft copolymers, surface modifiers, drug delivery |
| Radical Polymerization | Cyclohexene double bond | Poly(cyclohexene-alt-propanol) | Specialty plastics with unique thermal properties |
| Polycondensation | Hydroxyl group | Polyesters, Polyethers with cyclohexene side groups | High-performance polymers, engineering plastics |
Design of Chiral Auxiliaries and Ligands Based on the this compound Framework
The inherent chirality of this compound, when resolved into its (R) and (S) enantiomers, makes it a valuable building block for the design of chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of a product over the other.
The this compound framework offers several advantages for these applications. The hydroxyl group provides a convenient handle for attaching the auxiliary or ligand to a substrate or metal center. The cyclohexene ring provides a rigid and sterically defined scaffold, which is crucial for effective stereochemical control. The presence of the double bond also allows for further functionalization to fine-tune the steric and electronic properties of the auxiliary or ligand.
For example, the (R)- or (S)-enantiomer of this compound can be esterified with a prochiral enoate. The resulting chiral ester can then undergo a diastereoselective reaction, such as a conjugate addition or a cycloaddition, where the chiral auxiliary directs the approach of the reagent to one face of the double bond. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched product.
In the design of chiral ligands, the propanol side chain and the cyclohexene ring can be modified to incorporate coordinating atoms such as nitrogen or phosphorus. For instance, the hydroxyl group can be converted to an amino group, which can then be further derivatized to form bidentate or tridentate ligands. These ligands can then be complexed with transition metals like rhodium, palladium, or iridium to create catalysts for a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and Diels-Alder reactions. The stereochemical outcome of these reactions would be dictated by the chiral environment created by the ligand around the metal center.
The following table presents potential applications of chiral derivatives of this compound in asymmetric synthesis.
| Chiral Derivative | Application | Type of Asymmetric Reaction | Expected Outcome |
| (R)-2-Cyclohexene-1-propyl acrylate | Chiral Auxiliary | Diastereoselective Michael Addition | Enantiomerically enriched conjugate adduct |
| (S)-2-Cyclohexene-1-propanamine derivative | Chiral Ligand | Asymmetric Hydrogenation of Prochiral Olefins | High enantiomeric excess of the hydrogenated product |
| Phosphine (B1218219) derivative of (R)-2-Cyclohexene-1-propanol | Chiral Ligand | Palladium-catalyzed Asymmetric Allylic Alkylation | Enantioselective formation of C-C bonds |
Advanced Analytical Techniques for Mechanistic and Structural Elucidation in 2 Cyclohexene 1 Propanol Research
Advanced Spectroscopic Methods for Reaction Intermediates and Products
Spectroscopic methods are indispensable for obtaining detailed structural information and for peering into the transient species that dictate reaction mechanisms. By measuring the interaction of molecules with electromagnetic radiation, these techniques can map out connectivity, identify functional groups, and confirm molecular formulas.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, complex reaction mixtures containing 2-Cyclohexene-1-propanol, its isomers, and various byproducts often yield overcrowded 1D spectra that are difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), resolve these ambiguities by spreading the signals across two dimensions, revealing correlations between nuclei.
COSY experiments identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the carbon skeleton. For this compound, this would clearly show the relationships between the protons on the cyclohexene (B86901) ring and the propanol (B110389) side chain.
HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC reveals longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei, which is crucial for piecing together the molecular structure, particularly around quaternary carbons and heteroatoms.
These techniques are invaluable for differentiating between constitutional isomers that may form during synthesis, such as positional isomers of the double bond or the alcohol group.
Table 1: Hypothetical 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (Correlated Protons) | HMBC Correlations (Correlated Carbons) |
| H on C-2 (vinyl) | H on C-3 | C-1, C-4 |
| H on C-3 (vinyl) | H on C-2, H on C-4 | C-1, C-2, C-5 |
| H on C-1' (propanol) | H on C-2' | C-1, C-2, C-2' |
| OH | H on C-1' (if coupling is present) | C-1' |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of this compound and its reaction products, a critical step in their identification. HRMS is a powerful tool for confirming the identity of a target molecule and distinguishing it from compounds with the same nominal mass but different elemental compositions.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers deep mechanistic insights. In MS/MS experiments, a specific ion (a "parent" or "precursor" ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed. The fragmentation pattern serves as a structural fingerprint. By analyzing the fragmentation of proposed reaction intermediates (which can be generated and trapped in the gas phase), chemists can deduce their structures and support or refute proposed reaction pathways. For example, the characteristic loss of water (H₂O) or a propyl group from the molecular ion of this compound can be monitored to understand its gas-phase chemistry.
Table 2: Illustrative HRMS Fragmentation Data for this compound (C₉H₁₆O)
| Precursor Ion (m/z) | Exact Mass | Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | 141.1274 | 123.1168 | H₂O |
| [M+H]⁺ | 141.1274 | 97.0961 | C₃H₇O (propanol side chain) |
| [M+H]⁺ | 141.1274 | 81.0704 | C₃H₆O + H₂ |
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. thermofisher.com FTIR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source. thermofisher.com
FTIR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying groups like the hydroxyl (-OH) group in this compound, which exhibits a strong, broad absorption band around 3300-3500 cm⁻¹. The C-O stretching vibration (around 1050-1150 cm⁻¹) and sp³ C-H stretches (below 3000 cm⁻¹) are also readily identified. researchgate.net
Raman Spectroscopy is more sensitive to non-polar, symmetric bonds. It is therefore particularly effective for identifying the carbon-carbon double bond (C=C) of the cyclohexene ring, which gives a characteristic signal around 1640-1680 cm⁻¹. sapub.orgthermofisher.com
Together, these techniques provide a comprehensive fingerprint of the functional groups present. In reaction monitoring, the disappearance of a reactant's characteristic peak (e.g., a carbonyl C=O stretch in a starting ketone) and the appearance of a product's peak (e.g., the -OH stretch of this compound) can be tracked in real-time to determine reaction kinetics and endpoints. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch | FTIR | 3300-3500 (broad) |
| Alkene | C=C stretch | Raman | 1640-1680 (strong) |
| Alkene | =C-H stretch | FTIR/Raman | 3000-3100 |
| Alkane | -C-H stretch | FTIR/Raman | 2850-2960 |
| Alcohol | C-O stretch | FTIR | 1050-1150 |
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatography is the premier technique for separating the components of a mixture, making it essential for monitoring the progress of a reaction and assessing the purity of the final product. asdlib.org
For complex mixtures of volatile and semi-volatile compounds, such as those often found in syntheses involving terpene-like structures, conventional one-dimensional gas chromatography (GC) may fail to provide adequate separation. arabjchem.org Comprehensive two-dimensional gas chromatography (GC × GC) offers a significant enhancement in separation power by subjecting the effluent from a primary GC column to a second, orthogonal separation on a shorter, secondary column with a different stationary phase. unito.itgcms.cz This results in a structured two-dimensional chromatogram where chemically similar compounds often align in distinct patterns, facilitating their identification. core.ac.uk
GC × GC is particularly well-suited for analyzing the reaction mixture from the synthesis of this compound, as it can effectively separate the target compound from:
Starting materials and reagents.
Geometric and positional isomers.
Stereoisomers (if a chiral stationary phase is used).
Minor byproducts and impurities.
Pairing GC × GC with a fast detector like a time-of-flight mass spectrometer (TOF-MS) provides high-quality mass spectra for each separated peak, enabling confident identification of even trace components. researchgate.net
Table 4: Hypothetical GC x GC Retention Data for a Reaction Mixture
| Compound | ¹t_R (min) (Non-polar Column) | ²t_R_ (s) (Polar Column) |
| Cyclohexene (byproduct) | 8.5 | 1.2 |
| 2-Cyclohexen-1-one (B156087) (reactant) | 15.2 | 3.5 |
| This compound | 16.8 | 4.1 |
| Isomer A (e.g., 3-Cyclohexene-1-propanol) | 16.5 | 4.0 |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is ideal for compounds that are non-volatile or thermally sensitive. nih.gov It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
In the context of this compound research, HPLC is an invaluable tool for:
Reaction Monitoring: Small aliquots can be taken from a reaction vessel over time and injected into the HPLC. By measuring the peak areas of the reactant(s) and product(s), a concentration profile can be generated, providing crucial data for kinetic studies.
Purity Assessment: HPLC can detect non-volatile impurities that would not be observed by GC. Different detector types, such as UV-Vis (if the molecules have a chromophore) or refractive index detectors, can be employed.
Preparative Separation: HPLC can be scaled up (preparative HPLC) to purify multigram quantities of this compound, yielding a highly pure product for subsequent research or use.
Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like a methanol/water or acetonitrile/water mixture), would be a common choice for analyzing and purifying this compound.
Table 5: Example HPLC Data for Monitoring a Synthesis Reaction
| Compound | Retention Time (min) | Peak Area (t = 0 hr) | Peak Area (t = 4 hr) |
| Reactant (e.g., a cyclohexenyl ketone) | 8.2 | 1,540,000 | 215,000 |
| This compound | 5.7 | 0 | 1,280,000 |
| Byproduct | 4.1 | 0 | 45,000 |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is fundamental in the asymmetric synthesis or resolution of this compound. Chiral chromatography stands as a primary and powerful technique for separating and quantifying the enantiomers of chiral compounds. nih.govresearchgate.net This separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two main modalities employed for this purpose. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte or its derivatives. For chiral alcohols like this compound, derivatization to a more volatile ester, such as an acetate (B1210297) or trifluoroacetate, can enhance separation efficiency in GC analysis. nih.gov
Key Considerations for Chiral Chromatography of this compound:
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) being widely successful for a broad range of chiral compounds, including alcohols. nih.govchromatographyonline.com For GC, cyclodextrin-based columns are prevalent. nih.gov
Mobile Phase/Carrier Gas: In HPLC, the mobile phase composition, typically a mixture of a nonpolar organic solvent (like hexane) and a more polar alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation. chromatographyonline.com In GC, an inert carrier gas such as hydrogen or helium is used.
Detection: Standard detection methods such as UV-Vis for HPLC and flame ionization detection (FID) for GC are commonly employed.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative Chiral Chromatography Methods for Enantiomeric Excess Determination of this compound Derivatives
| Chromatographic Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Derivatization | Detection Method |
|---|---|---|---|---|
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | None | UV-Vis |
This table presents hypothetical yet representative conditions based on common practices for separating chiral alcohols.
In Situ Spectroscopic Studies of Reaction Dynamics
Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing reaction conditions and elucidating mechanisms. In situ spectroscopic techniques allow for the real-time observation of reacting species without the need to isolate them from the reaction mixture. nih.govnih.gov
The synthesis of this compound, for instance, through the catalytic hydrogenation of 2-cyclohexene-1-propanal, can be monitored in real-time to track the consumption of reactants and the formation of products and byproducts. libretexts.orgyoutube.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.
For example, in situ FTIR spectroscopy can monitor the disappearance of the aldehyde carbonyl stretch (around 1680 cm⁻¹) and the appearance of the alcohol O-H stretch (around 3300 cm⁻¹) of this compound. nih.gov This allows for the determination of reaction kinetics and the identification of optimal reaction endpoints. Similarly, automated HPLC-MS systems can provide real-time quantitative data on the concentration of various species in the reaction mixture. rsc.org
Table 2: In Situ Spectroscopic Techniques for Real-Time Monitoring of this compound Synthesis
| Spectroscopic Technique | Information Obtained | Typical Application |
|---|---|---|
| In Situ FTIR | Functional group changes (e.g., C=O to C-OH) | Monitoring the reduction of an aldehyde to an alcohol |
| In Situ Raman | Changes in vibrational modes, especially for C=C bonds | Observing the hydrogenation of the cyclohexene ring |
| In Situ NMR | Structural information and quantification of species | Detailed mechanistic studies and kinetic profiling |
Catalytic cycles often involve short-lived, highly reactive intermediates known as transient species. dtic.mil The direct observation and characterization of these species are challenging but essential for a complete understanding of the reaction mechanism. Advanced techniques are required to trap and study these fleeting molecules.
One powerful approach involves coupling mass spectrometry with techniques that can generate and isolate reactive intermediates. For example, electrospray ionization mass spectrometry (ESI-MS) can be used to gently transfer catalyst-substrate complexes from the solution phase to the gas phase for detailed analysis. Cryogenic ion spectroscopy, where ions are trapped and cooled to very low temperatures, can then be used to obtain vibrational spectra of these transient species, providing structural insights. dtic.milyale.edu
In the context of reactions involving this compound, such as a palladium-catalyzed allylic substitution, these techniques could potentially identify and characterize transient π-allyl palladium complexes, providing direct evidence for the proposed catalytic cycle. The identification of such species helps in understanding how factors like ligand structure and reaction conditions influence the catalytic activity and selectivity. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Cyclohexene-1-propanol via acid-catalyzed dehydration?
- Methodology : Acid-catalyzed dehydration of cyclohexanol derivatives is a common approach. Use concentrated sulfuric acid or phosphoric acid as catalysts under reflux (100–120°C) to promote elimination. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via fractional distillation to separate this compound from unreacted starting materials and byproducts .
- Key Parameters : Temperature control (to avoid over-dehydration), catalyst concentration, and inert atmosphere (to prevent oxidation of the alkene product).
Q. How can the presence of the alkene functional group in this compound be experimentally confirmed?
- Methodology :
- Bromine Test : Add bromine water to the compound. Decolorization indicates alkene presence due to bromine addition across the double bond .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., DB-5) to separate and identify the compound. Compare retention times and fragmentation patterns with standards .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as prolonged exposure may cause respiratory irritation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be analyzed using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use NMR to identify substituent effects on the cyclohexene ring. Coupling constants in NMR can reveal cis/trans isomerism .
- Chiral Chromatography : Employ chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers and quantify optical purity .
Q. How should researchers address contradictions in spectral data or biological activity results for this compound?
- Analytical Strategy :
- Replicate Experiments : Conduct triplicate runs under identical conditions to confirm reproducibility.
- Cross-Validation : Use orthogonal techniques (e.g., FT-IR and Raman spectroscopy) to verify functional group assignments .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of biological activity variations (e.g., IC values in cytotoxicity assays) .
Q. What experimental designs are recommended for evaluating the biological activity of this compound in antimicrobial studies?
- Methodology :
- Minimum Inhibitory Concentration (MIC) Assays : Prepare serial dilutions of the compound in broth media inoculated with bacterial/fungal strains. Measure growth inhibition spectrophotometrically .
- Controls : Include positive controls (e.g., ampicillin) and negative controls (solvent-only) to validate assay conditions.
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices and rule out non-specific toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
